molecular formula C10H9BrN2 B1381938 4-(2-bromophenyl)-3-methyl-1H-pyrazole CAS No. 1368048-62-7

4-(2-bromophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1381938
CAS No.: 1368048-62-7
M. Wt: 237.1 g/mol
InChI Key: DNCUNKPRYMFNBM-UHFFFAOYSA-N
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Description

4-(2-bromophenyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has indicated the potential of pyrazole derivatives as anticancer agents. For instance, a study on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives demonstrated their ability to induce cell death by activating apoptosis in cancer cells, especially in leukemia and breast cancer cells, showcasing the compound's cytotoxic effect against these cancer cell lines (Ananda et al., 2017). Moreover, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were studied and found to inhibit DNA gyrase in bacteria, indicating potential as DNA gyrase inhibitors with potent antibacterial activity (Sun et al., 2013). Additionally, pyrazole thiourea chimeric derivatives were synthesized and showed significant apoptosis-inducing effects in human cancer cells, particularly the compound N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (Nițulescu et al., 2015).

Antimicrobial Activity

Various pyrazole derivatives have been synthesized and tested for their antimicrobial activity. For example, 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines exhibited potent antimicrobial agents after being synthesized through oxidative cyclization (Prakash et al., 2011). Also, novel N-phenylpyrazole derivatives were noted for their interesting antimicrobial properties, particularly against pathogenic yeast and mould, highlighting the potential of bromoacetyl moiety attachment to the pyrazole ring in developing new therapeutic antifungal agents (Farag et al., 2008).

Molecular and Spectroscopic Analysis

Studies have also focused on the molecular and spectroscopic analysis of pyrazole derivatives. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole revealed insights into the molecule's stability, charge transfer, and electronic properties, indicating its potential in nonlinear optics and other applications (Prasad et al., 2012). Additionally, the synthesis and structural analysis of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone contributed to the understanding of the compound's molecular structure and potential as an anti-neoplastic agent through molecular docking studies (Mary et al., 2015).

Properties

IUPAC Name

4-(2-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCUNKPRYMFNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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